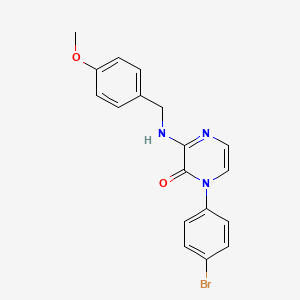

1-(4-bromophenyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one

Descripción

Propiedades

IUPAC Name |

1-(4-bromophenyl)-3-[(4-methoxyphenyl)methylamino]pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O2/c1-24-16-8-2-13(3-9-16)12-21-17-18(23)22(11-10-20-17)15-6-4-14(19)5-7-15/h2-11H,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRUYAPJDQBXDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, where a phenyl group is treated with a brominating agent.

Attachment of the Methoxybenzylamino Group: The methoxybenzylamino group can be attached through a nucleophilic substitution reaction, where a suitable amine reacts with a benzyl halide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-bromophenyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

1-(4-bromophenyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one has shown promising results in various biological assays:

- Antitumor Activity : Research indicates that pyrazine derivatives exhibit significant anticancer properties. The compound has been tested against several cancer cell lines, revealing its potential to inhibit cell proliferation and induce apoptosis. For instance, studies have demonstrated that similar pyrazine derivatives can effectively target estrogen receptor-positive breast cancer cells, showcasing their potential as anticancer agents .

- Antimicrobial Properties : The compound's structural features suggest it may possess antimicrobial activity. Compounds with similar substitutions have been evaluated for their efficacy against various bacterial strains, indicating a potential role in overcoming microbial resistance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for enhancing the biological activity of this compound. Key factors influencing its activity include:

- Substituent Effects : The presence of bromine and methoxy groups significantly impacts the compound's lipophilicity and electronic properties. These modifications can enhance binding affinity to biological targets.

- Geometric Configuration : The spatial arrangement of substituents on the pyrazine ring plays a critical role in its interaction with biological macromolecules, affecting both potency and selectivity .

Case Studies

Several studies have evaluated the efficacy of pyrazine derivatives, including this compound:

- Antitumor Evaluation : A study conducted on a series of pyrazine derivatives demonstrated that modifications at the 3-position significantly enhanced anticancer activity against MCF7 breast cancer cells .

- Microbial Resistance : In vitro tests showed that related compounds displayed antimicrobial activity against resistant strains, indicating a potential application in treating infections caused by resistant bacteria .

Mecanismo De Acción

The mechanism of action of 1-(4-bromophenyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally includes:

Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity.

Inhibition or Activation of Pathways: It can inhibit or activate biochemical pathways, leading to desired therapeutic effects.

Interaction with Cellular Components: The compound may interact with cellular components such as DNA, proteins, or membranes, affecting cellular functions.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers and Substitution Effects

- 1-(4-Bromophenyl)-3-((2-Methoxybenzyl)Amino)Pyrazin-2(1H)-One (): Structural Difference: The methoxy group is at the ortho position of the benzyl ring instead of para. Impact: Reduced steric hindrance but increased rotational freedom compared to the 4-methoxy analog. LogP remains similar (~2.7), but the ortho substitution may disrupt planar stacking interactions in biological targets . Activity: Not explicitly reported, but positional isomerism often alters binding affinities in enzyme inhibitors (e.g., kinase or PDE targets) .

- 1-Ethyl-3-(4-Fluorophenyl)Pyrazin-2(1H)-One (): Structural Difference: Ethyl group at N1 and 4-fluorophenyl at C3. Impact: Lower molecular weight (287.28 g/mol) and logP (~1.9) compared to the bromophenyl analog, suggesting improved solubility but reduced lipophilicity. Fluorine’s electronegativity may enhance target binding via dipole interactions . Activity: Designed as an insulin secretion stimulator, highlighting the pyrazinone core’s versatility in modulating metabolic targets .

Core Modifications: Pyrazinone vs. Pyrazolo[3,4-d]Pyrimidine

- 3-(((4-(((1-(4-Bromophenyl)-3-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrazolo[3,4-d]Pyrimidin-6-Yl)Methyl)Amino)Phenyl)Amino)Methyl)-4-Phenyl-1,2,5-Oxadiazole 2-Oxide (): Structural Difference: Pyrazolo[3,4-d]pyrimidine core instead of pyrazinone, with additional oxadiazole and phenyl groups. Impact: Increased molecular complexity (MW ~600 g/mol) and hydrogen-bond acceptors (9 vs. Activity: Reported as a VEGFR-2 inhibitor, demonstrating the role of bromophenyl groups in kinase inhibition .

Functional Group Replacements

- 1-(Cyclopropylmethyl)-3-PhenylPyrazin-2(1H)-One (): Structural Difference: Cyclopropylmethyl at N1 and unsubstituted phenyl at C3. Impact: Smaller substituents reduce steric bulk (PSA ~38 Ų) compared to the 4-methoxybenzylamino group, possibly improving CNS penetration . Activity: Antidiabetic applications, emphasizing the importance of N1 substituents in pharmacokinetics .

Actividad Biológica

1-(4-bromophenyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one (CAS Number: 899726-32-0) is a synthetic compound with potential biological activity. Its structure includes a pyrazine ring, which is known for its diverse pharmacological properties, including antitumor and antimicrobial activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C₁₈H₁₆BrN₃O₂

- Molecular Weight: 386.2 g/mol

- Structure: The compound features a bromophenyl group and a methoxybenzyl moiety, contributing to its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Antitumor Activity : Research indicates that pyrazine derivatives can inhibit histone acetyltransferases (HATs), which play a critical role in gene expression and cancer progression. Compounds similar to this one have shown promise in inhibiting p300/CBP HAT activity, leading to reduced tumor growth in vitro and in vivo models .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it may exhibit inhibitory effects on bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Cholinesterase Inhibition : Some derivatives of pyrazine compounds have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation. This mechanism may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Antitumor Activity

A study focusing on the structure-activity relationship (SAR) of pyrazine derivatives revealed that modifications at the bromophenyl position enhanced antitumor efficacy. The compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity .

Antimicrobial Activity

In vitro tests showed that this compound had potent activity against:

- Fusarium Wilt : EC50 = 29.34 μg/mL

- Colletotrichum gloeosporioides : EC50 = 12.53 μg/mL

These results suggest that the compound could be developed into an agricultural fungicide or bactericide .

Cholinesterase Inhibition

A comparative analysis indicated that derivatives with similar structures had AChE and BuChE inhibitory activities ranging from 0.30 to 0.62 μM, showcasing their potential as therapeutic agents for cognitive disorders .

Case Studies

- Cancer Cell Lines : In a controlled study, the effects of the compound were tested on various cancer cell lines, including breast and lung cancer models. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.

- Microbial Resistance : A case study involving resistant bacterial strains demonstrated that the compound effectively inhibited growth where traditional antibiotics failed, highlighting its potential role in treating resistant infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-bromophenyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazinone core followed by sequential substitutions. Key steps include:

- Core formation : Cyclocondensation of precursors like thiourea with bromophenyl-substituted ketones under reflux conditions (e.g., ethanol or DMF as solvents) .

- Amination : Reaction with 4-methoxybenzylamine via nucleophilic substitution or Buchwald-Hartwig coupling, requiring palladium catalysts and controlled heating (80–120°C) .

- Optimization : Parameters like solvent polarity (DMF vs. THF), temperature (reflux vs. room temperature), and catalyst loading (e.g., Pd(OAc)₂) are systematically varied. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromophenyl and methoxybenzyl groups). Aromatic protons appear as doublets in 7.0–8.5 ppm, while methoxy protons resonate at ~3.8 ppm .

- HPLC-MS : High-resolution mass spectrometry validates molecular weight (expected [M+H]+ ~402–404 Da). Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) assesses purity (>95% required) .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy group) confirm functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software provides definitive bond lengths, angles, and torsion angles. For example:

- Hydrogen bonding : The pyrazinone N-H forms hydrogen bonds with adjacent methoxybenzyl oxygen (distance ~2.8 Å), stabilizing crystal packing .

- Torsion analysis : The dihedral angle between bromophenyl and pyrazinone rings (typically 15–30°) reveals planarity, influencing π-π stacking interactions. ORTEP-3 visualizes thermal ellipsoids to assess disorder.

Q. How can researchers reconcile conflicting reports on the biological activity of this compound across different studies?

- Methodological Answer : Contradictions often arise from assay variability. A systematic approach includes:

- Dose-response standardization : Test the compound at logarithmic concentrations (1 nM–100 µM) in cell-based assays (e.g., IC₅₀ for kinase inhibition) .

- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., tyrosine kinases) .

- Meta-analysis : Compare datasets using tools like Prism, adjusting for variables like cell line (HEK293 vs. HeLa) and incubation time .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of pyrazinone derivatives?

- Methodological Answer :

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., ATP-binding pockets). The methoxybenzyl group’s orientation affects hydrophobic contacts .

- QSAR modeling : Use Gaussian 09 to calculate electronic descriptors (HOMO/LUMO energies) and correlate with activity. Partial least squares (PLS) regression identifies key substituents (e.g., bromine enhances lipophilicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.